2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]acetamide
Description
The compound 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]acetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with a 4-methanesulfonylphenylamino group at position 2 and an acetamide moiety at position 2. The acetamide side chain is further functionalized with a pyridin-2-ylmethyl group.
Properties
IUPAC Name |
2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-27(24,25)16-7-5-13(6-8-16)21-18-22-15(12-26-18)10-17(23)20-11-14-4-2-3-9-19-14/h2-9,12H,10-11H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYTYCCMTSYRDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines.
Biochemical Analysis
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Core Heterocycles
The thiazole ring in the target compound is a distinguishing feature compared to analogs with triazole, pyrimidine, or oxadiazole cores. For example:
- Triazole analogs : Compound 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () replaces the thiazole with a triazole, which may alter electronic properties and hydrogen-bonding capacity due to the triazole’s additional nitrogen atom .
Key Insight : The thiazole core in the target compound may offer a balance between planarity (for target engagement) and metabolic stability compared to bulkier heterocycles.
Substituent Analysis: Sulfonyl/Sulfamoyl Groups
The 4-methanesulfonylphenyl group in the target compound contrasts with sulfamoyl or sulfanyl substituents in analogs:
- Sulfamoylphenyl : N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-thienyl)acetamide () contains a sulfamoyl group, which is more polar and may influence solubility .
Key Insight : The methanesulfonyl group in the target compound likely enhances electrophilicity and target affinity compared to sulfamoyl or sulfanyl analogs.
Acetamide Side-Chain Modifications
The N-[(pyridin-2-yl)methyl]acetamide side chain is structurally distinct from other derivatives:
Key Insight : The pyridin-2-ylmethyl group may improve solubility and facilitate interactions with aromatic residues in enzymatic pockets.
Comparative Data Table
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